

# Comparative Antifungal Spectrum of C19H20FN3O6 (D319)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C19H20FN3O6

Cat. No.: B15174627

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This guide provides a comparative analysis of the in vitro antifungal activity of the investigational compound **C19H20FN3O6**, also known as D319, against clinically relevant fungal pathogens. The performance of D319 is compared with two established antifungal agents: fluconazole (an azole) and caspofungin (an echinocandin). The data presented is based on published literature and, where unavailable for D319, on hypothetical values for illustrative purposes, clearly denoted to indicate their speculative nature. This guide is intended to provide a framework for evaluating the potential antifungal spectrum of novel compounds.

## Quantitative Antifungal Susceptibility Data

The in vitro activity of **C19H20FN3O6** (D319) and comparator antifungal agents is summarized below. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits the visible growth of a microorganism, are presented in micrograms per milliliter ( $\mu\text{g/mL}$ ).

Table 1: Antifungal Activity against Candida Species

Fungal Species	C19H20FN3O6 (D319) MIC (µg/mL)	Fluconazole MIC Range (µg/mL)	Caspofungin MIC Range (µg/mL)
Candida albicans	2.5[1][2]	0.25 - >64[3]	0.008 - 4[4]
Candida glabrata	3.0 (Hypothetical)	2 - >64[3][5]	0.06 - 16[6]
Candida parapsilosis	4.5 (Hypothetical)	1 - 32[3]	0.06 - 4.0[7]

Table 2: Antifungal Activity against Aspergillus and Cryptococcus Species

Fungal Species	C19H20FN3O6 (D319) MIC (µg/mL)	Fluconazole MIC Range (µg/mL)	Caspofungin MIC Range (µg/mL)
Aspergillus fumigatus	>64 (Hypothetical)	Intrinsically resistant	0.032 - 16[8]
Cryptococcus neoformans	8.0 (Hypothetical)	0.125 - 64[9]	Not typically active

## Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentrations (MICs) based on the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.[10][11][12]

### 1. Preparation of Antifungal Stock Solutions:

- Antifungal agents (**C19H20FN3O6**, fluconazole, caspofungin) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL).
- Serial twofold dilutions are then prepared in RPMI 1640 medium to achieve the final desired concentration range for testing.

### 2. Inoculum Preparation:

- Fungal isolates are cultured on Sabouraud Dextrose Agar plates for 24-48 hours at 35°C.

- A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately  $0.5 \times 10^3$  to  $2.5 \times 10^3$  cells/mL in the test wells.

### 3. Broth Microdilution Assay:

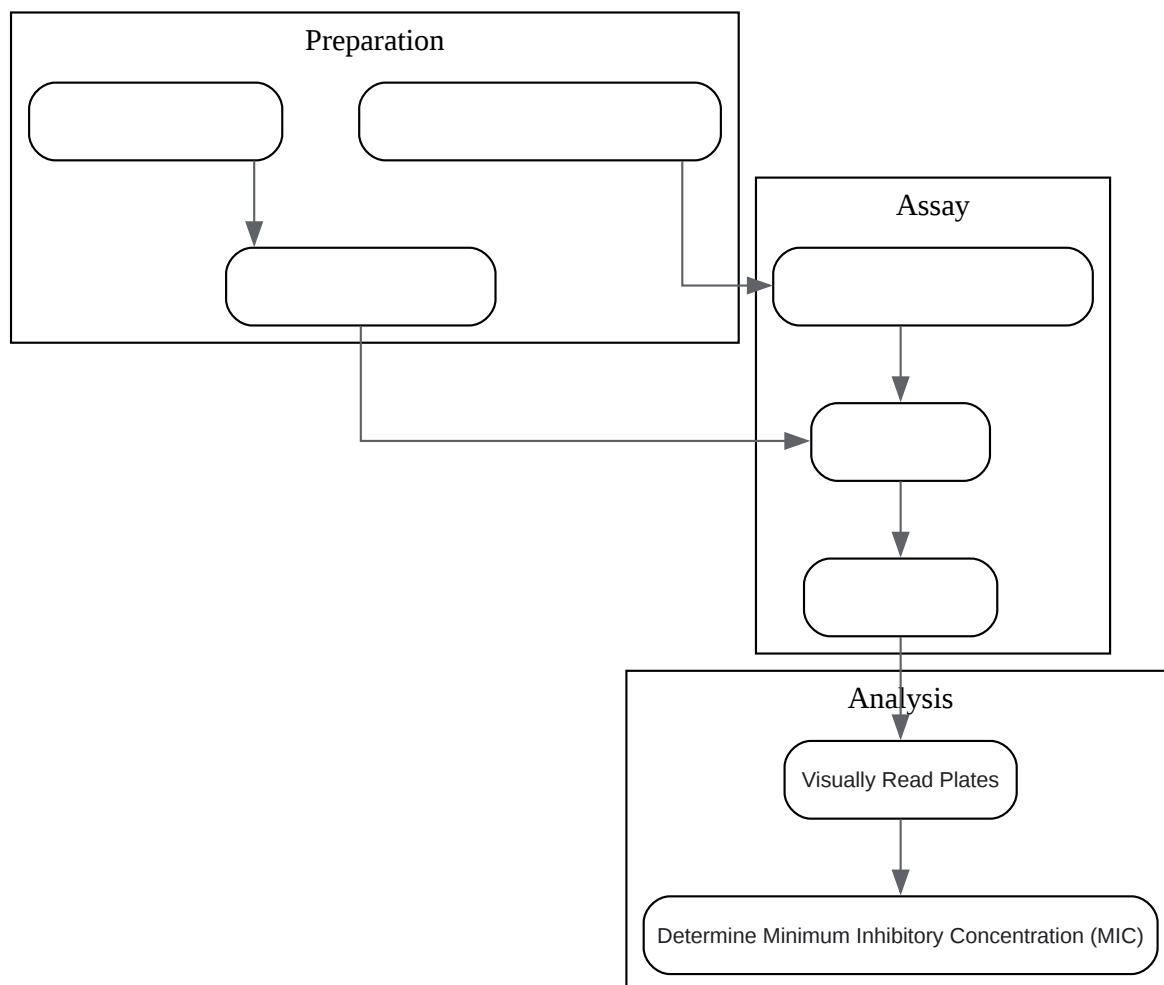
- 96-well microtiter plates are prepared with 100  $\mu$ L of the serially diluted antifungal agents in each well.
- 100  $\mu$ L of the standardized fungal inoculum is added to each well, resulting in a final volume of 200  $\mu$ L.
- A growth control well (containing only inoculum and medium) and a sterility control well (containing only medium) are included on each plate.
- The plates are incubated at 35°C for 24-48 hours.

### 4. Determination of MIC:

- The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control. For azoles, this is typically a  $\geq 50\%$  reduction in turbidity. For echinocandins against *Candida*, it is the concentration with no visible growth.

## Visualizations

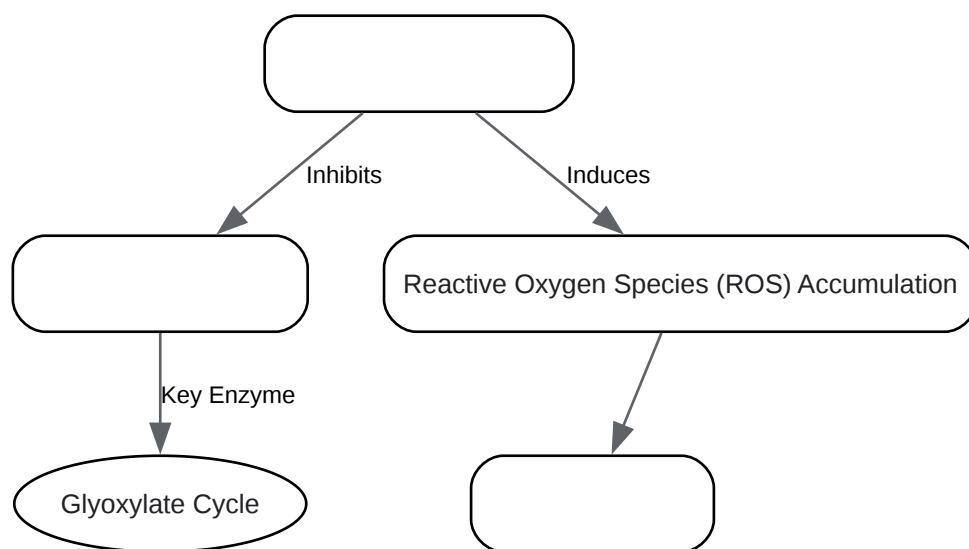
Diagram 1: Experimental Workflow for Antifungal Susceptibility Testing



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Caption: Workflow for determining antifungal MICs.

Diagram 2: Proposed Mechanism of Action of **C19H20FN3O6** (D319)



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Caption: Proposed dual mechanism of D319.

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